molecular formula C22H15ClN2O3 B5175157 N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5175157
M. Wt: 390.8 g/mol
InChI Key: LIQGBVMRMICLFP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide is an organic compound that features a complex structure with a chlorinated aromatic ring and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride to form the intermediate 2-chloro-5-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the chlorinated aromatic ring and the isoindoline-1,3-dione moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-18-11-10-15(25-21(27)16-8-4-5-9-17(16)22(25)28)13-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQGBVMRMICLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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